1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea
Overview
Description
1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on another phenyl ring, connected through a thiourea linkage.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 4-bromoaniline with 3-methoxyaniline in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction conditions usually require a solvent such as dichloromethane or chloroform and a base like triethylamine to facilitate the formation of the thiourea linkage. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbonyl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests and weeds.
Materials Science: It is used in the development of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of the bromine and methoxy groups can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(3-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methoxyphenyl)thiourea: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)thiourea: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions with biological targets.
1-(4-Bromophenyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its solubility and binding affinity to specific targets.
The uniqueness of this compound lies in the combination of the bromine and methoxy groups, which can enhance its reactivity and specificity in various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methoxyphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTECRSZNCGQULO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247343 | |
Record name | N-(4-Bromophenyl)-N′-(3-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356574-00-0 | |
Record name | N-(4-Bromophenyl)-N′-(3-methoxyphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356574-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromophenyl)-N′-(3-methoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.